BSJ-03-204

PROTAC CDK4/6 degradation biochemical assay

BSJ-03-204 uniquely delivers potent, simultaneous CDK4/6 degradation without IKZF1/3 depletion—a liability in other imide-based degraders. Unlike palbociclib or CDK6-selective PROTACs, it eliminates kinase-independent scaffolding roles driving resistance in breast cancer, AML, and MCL. Ideal for benchmarking cereblon-dependent PROTACs and rational combination studies. Order high-purity BSJ-03-204 for definitive CDK4/6 biology interrogation.

Molecular Formula C43H48N10O8
Molecular Weight 832.9 g/mol
Cat. No. B606411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSJ-03-204
SynonymsBSJ-03-204;  BSJ03204;  BSJ 03 204
Molecular FormulaC43H48N10O8
Molecular Weight832.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
InChIInChI=1S/C43H48N10O8/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49)
InChIKeyKDMOCOWXLQOXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide (BSJ-03-204): Selective CDK4/6 PROTAC Degrader for Oncology Research Procurement


N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide (also known as BSJ-03-204) is a cereblon-based proteolysis-targeting chimera (PROTAC) designed to simultaneously degrade cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. As a heterobifunctional molecule comprising a palbociclib-derived CDK4/6-binding warhead tethered to a pomalidomide-based E3 ligase recruiter, this compound functions by inducing polyubiquitination and subsequent proteasomal degradation of both CDK4 and CDK6, thereby triggering G1 cell cycle arrest and inhibiting tumor cell proliferation [1].

Why Palbociclib, Other CDK4/6 Inhibitors, or Selective PROTACs Cannot Substitute for N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide


Generic substitution with conventional CDK4/6 inhibitors (e.g., palbociclib) or alternative CDK4/6-targeting PROTACs is scientifically unsound. Palbociclib merely inhibits kinase activity with IC50 values of ~11 nM (CDK4) and ~16 nM (CDK6) [1] without eliminating the protein, thereby allowing compensatory signaling and resistance emergence. Other palbociclib-based PROTACs such as BSJ-03-123 degrade only CDK6 while sparing CDK4 (DC50 sub-10 µM, CDK4 IC50 106 nM) [2], CP-10 exhibits a strong bias toward CDK6 (DC50 2.1 nM) with 50-80 fold weaker CDK4 degradation [3], and VHL-recruiting degraders like XY028-133 engage a distinct E3 ligase machinery with different tissue expression and degradation kinetics. Moreover, many imide-based degraders inadvertently deplete IKZF1 and IKZF3 (neosubstrates), confounding interpretation of phenotypic outcomes—a liability that BSJ-03-204 was specifically engineered to avoid [2]. Therefore, only BSJ-03-204 provides simultaneous, potent CDK4/6 dual degradation with a clean IKZF1/3 profile.

Quantitative Evidence Guide for N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide: Differentiating Data Against Closest Analogs


Dual CDK4/6 Degradation Potency vs. Palbociclib Inhibitor: Biochemical IC50 Comparison

BSJ-03-204 is a bifunctional degrader that not only inhibits CDK4/6 kinase activity but also catalyzes their degradation, a mode of action fundamentally distinct from the parent inhibitor palbociclib. In biochemical kinase assays using recombinant CDK4/cyclin D1 and CDK6/cyclin D1 complexes, BSJ-03-204 retains potent inhibitory activity while enabling protein elimination [1].

PROTAC CDK4/6 degradation biochemical assay

Dual CDK4/6 Degradation vs. CDK6-Selective PROTAC BSJ-03-123: Cellular Degradation Selectivity

BSJ-03-204 induces robust degradation of both CDK4 and CDK6 in cellular models, contrasting sharply with BSJ-03-123, which degrades CDK6 but spares CDK4. This differential selectivity was demonstrated in Molt4 cells using Western blot analysis [1].

PROTAC CDK6 selective Western blot

Clean IKZF1/3 Neosubstrate Profile vs. Imide-Based Degraders: Avoiding Off-Target Degradation

Many cereblon-recruiting PROTACs based on pomalidomide or lenalidomide warheads inadvertently induce degradation of the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos)—neosubstrates of CRBN—confounding biological interpretation. BSJ-03-204 was specifically designed with an oxyacetamide linker modification that abrogates this off-target effect [1].

PROTAC neosubstrate IKZF1 IKZF3

Anti-Proliferative Efficacy in Mantle Cell Lymphoma (MCL) Model: GI50 Comparison

BSJ-03-204 demonstrates potent inhibition of tumor cell proliferation in a CDK4/6-dependent mantle cell lymphoma (MCL) cell line (Mino), with a growth inhibition (GI50) value significantly lower than that of palbociclib, highlighting the functional advantage of protein degradation over mere kinase inhibition [1].

PROTAC mantle cell lymphoma cell proliferation GI50

Cereblon-Dependent Degradation Demonstrated via CRBN Knockdown: Mechanism Validation

The degradation activity of BSJ-03-204 is strictly dependent on the presence of cereblon (CRBN). Knockdown of CRBN via siRNA completely abolishes CDK4 and CDK6 degradation, confirming that BSJ-03-204 acts through the intended E3 ligase hijacking mechanism and not via off-target pathways [1].

PROTAC cereblon CRBN mechanism of action

High-Value Research and Procurement Application Scenarios for N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide (BSJ-03-204)


Elucidating CDK4/6 Scaffolding Functions in Drug-Resistant Cancers

Palbociclib and other CDK4/6 inhibitors fail to eliminate kinase-independent scaffolding roles of CDK4/6 that contribute to therapy resistance. BSJ-03-204 enables complete removal of both proteins, allowing researchers to dissect non-catalytic functions in breast cancer, melanoma, and lymphoma models [1]. The compound's clean IKZF1/3 profile ensures that observed phenotypes are not confounded by degradation of these transcription factors.

Differentiating CDK4 vs. CDK6 Dependency in Hematologic Malignancies

When used alongside CDK6-selective degraders such as BSJ-03-123, BSJ-03-204 serves as a dual-degrader control to determine whether a given malignancy requires loss of CDK4, CDK6, or both for maximal anti-proliferative effect [1]. This comparative approach is especially valuable in acute myeloid leukemia (AML) and mantle cell lymphoma (MCL) where isoform-specific dependencies vary across genetic subtypes.

Chemical Probe for Cereblon-Dependent PROTAC Mechanistic Studies

BSJ-03-204 provides a well-characterized tool for investigating the parameters that govern successful PROTAC-mediated degradation—including ternary complex formation kinetics, ubiquitination efficiency, and linker optimization [1]. Its stringent cereblon dependence (validated via CRBN knockdown) makes it a reliable positive control for validating E3 ligase engagement assays and for benchmarking novel cereblon-recruiting PROTACs.

Validating CDK4/6 Degradation as a Therapeutic Strategy in Combination Regimens

Because BSJ-03-204 achieves deeper and more durable suppression of CDK4/6 activity compared to kinase inhibition alone (as evidenced by 5-7 fold lower GI50 in MCL cells) [1], it is an ideal tool for preclinical evaluation of rational combination therapies—such as co-treatment with endocrine therapies in ER+ breast cancer or with BTK inhibitors in MCL—where complete CDK4/6 elimination may be required for synergy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BSJ-03-204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.